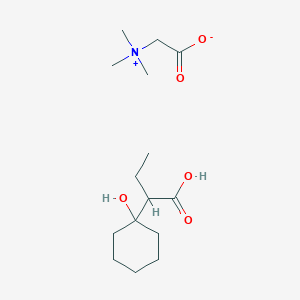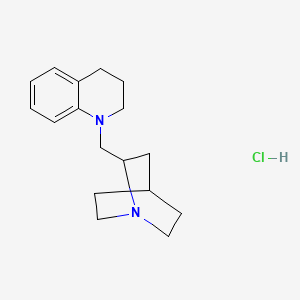![molecular formula C25H21FN6O3 B1228281 N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide](/img/structure/B1228281.png)
N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- The compound has been utilized in the synthesis of various fluoroquinolone-based antimicrobials. Studies have shown the successful creation of compounds with significant antifungal and antibacterial activities, indicating its utility in developing new antimicrobial agents (Patel & Patel, 2010).
Antibacterial Efficacy
- Research has demonstrated the efficacy of derivatives of this compound in exhibiting antibacterial properties. This includes studies where compounds showed similar antibacterial activity as well-known antibiotics like ciprofloxacin, indicating potential for use in treating bacterial infections (Ziegler et al., 1990).
Structure-Activity Relationship Studies
- Investigations into the structure-activity relationships of this compound and its analogues have been conducted. These studies have provided insights into how alterations in the molecular structure can influence antibacterial activity, contributing to a better understanding of designing effective antibacterial agents (Mu et al., 1989).
Antimycobacterial Properties
- The compound has been a part of research for developing treatments against Mycobacterium tuberculosis. Synthesized derivatives have shown promising in vitro and in vivo activity against tuberculosis strains, highlighting its potential in tuberculosis therapy (Sriram et al., 2006).
Fluorescence Studies and Photophysical Properties
- The compound has been used in studies investigating fluorescence properties of derivatives, which could have implications in the development of fluorescent probes or in understanding molecular interactions (Cuquerella et al., 2006).
Anticancer Research
- There is emerging research exploring the potential anticancer properties of derivatives of this compound. Synthesis of novel derivatives and their subsequent evaluation against various cancer cell lines have been a part of ongoing research, indicating the compound's possible role in cancer therapy (Ouf et al., 2014).
Eigenschaften
Molekularformel |
C25H21FN6O3 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-oxoisoquinolin-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H21FN6O3/c26-20-7-3-4-8-22(20)30-11-13-31(14-12-30)24(34)19-16-32(25(35)18-6-2-1-5-17(18)19)29-23(33)21-15-27-9-10-28-21/h1-10,15-16H,11-14H2,(H,29,33) |
InChI-Schlüssel |
FIJGPYYANFEKGF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(C(=O)C4=CC=CC=C43)NC(=O)C5=NC=CN=C5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(C(=O)C4=CC=CC=C43)NC(=O)C5=NC=CN=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



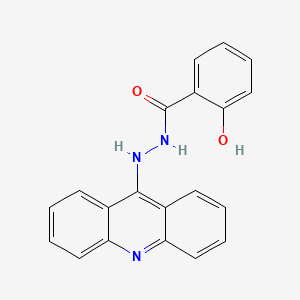
![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)
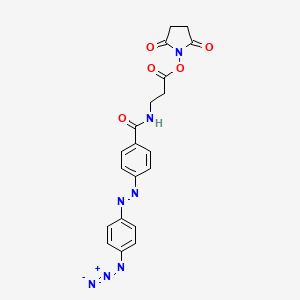
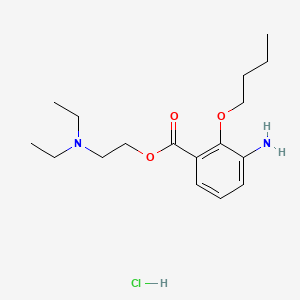
![1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1228217.png)


